3-甲氧基-4-苯氧基苯硼酸

描述

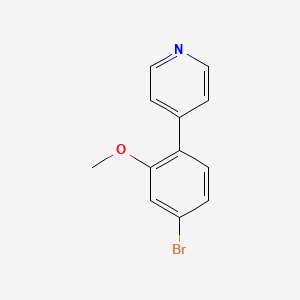

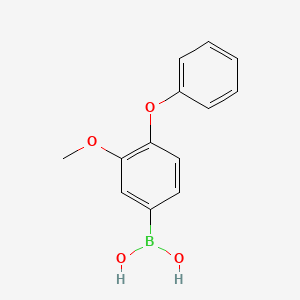

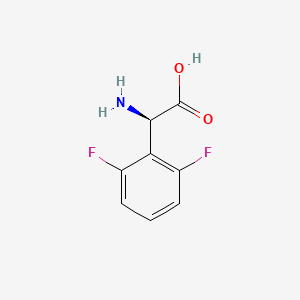

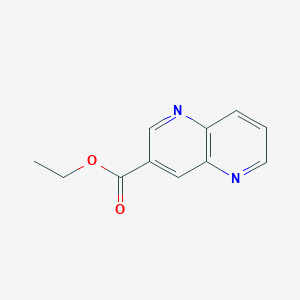

3-Methoxy-4-phenoxyphenylboronic acid is a chemical compound with the CAS Number: 1449001-29-9 . It has a molecular weight of 244.05 . The IUPAC name for this compound is (3-methoxy-4-phenoxyphenyl)boronic acid . It is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Methoxy-4-phenoxyphenylboronic acid is1S/C13H13BO4/c1-17-13-9-10 (14 (15)16)7-8-12 (13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

3-Methoxy-4-phenoxyphenylboronic acid is a solid at room temperature . It is stored at temperatures between 2-8°C .科学研究应用

超分子组装

3-甲氧基-4-苯氧基苯硼酸和相关的硼酸已被用于超分子组装的设计和合成。这些化合物由于形成了 O–H⋯N 氢键和 C–H⋯O 氢键,与各种有机分子形成配合物,突出了它们在创建具有特定功能的新型分子结构方面的潜力 (Pedireddi & Seethalekshmi, 2004)。

药物中间体

虽然根据要求,3-甲氧基-4-苯氧基苯硼酸在药物中的直接应用被排除在本文摘要之外,但已合成相关化合物以作为药物中间体的潜在用途。这些合成展示了硼酸在创建复杂有机分子方面的多功能性,这可能导致新药的开发 (Yu Ma, 2000)。

质子交换膜

在材料科学领域,硼酸衍生物已被用于燃料电池质子交换膜的开发。这些膜对于燃料电池的高效运行至关重要,并且已证明加入硼酸衍生物可以提高其性能 (Kim, Robertson, & Guiver, 2008)。

生物传感应用

硼酸,包括类似于 3-甲氧基-4-苯氧基苯硼酸的衍生物,已被用于生物传感器的开发。例如,它们已应用于糖类的扩增检测,利用硼酸与糖类之间的特定相互作用。这突出了它们在为生物医学应用创建灵敏且选择性的传感器方面的潜力 (Jian Li et al., 2014)。

环境监测

已经研究了相关的硼酸化合物与大气自由基的反应,从而深入了解了这些化合物对环境的潜在影响。此类研究对于了解硼酸在环境中的归宿及其在大气化学中的潜在作用至关重要 (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017)。

安全和危害

The safety information for 3-Methoxy-4-phenoxyphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 3-Methoxy-4-phenoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

3-Methoxy-4-phenoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The primary pathway is the formation of a new carbon-carbon bond through the transmetalation process . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The result of the action of 3-Methoxy-4-phenoxyphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of 3-Methoxy-4-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis . .

生化分析

Biochemical Properties

3-Methoxy-4-phenoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a complex between 3-Methoxy-4-phenoxyphenylboronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .

Cellular Effects

3-Methoxy-4-phenoxyphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, 3-Methoxy-4-phenoxyphenylboronic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of 3-Methoxy-4-phenoxyphenylboronic acid involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 3-Methoxy-4-phenoxyphenylboronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-4-phenoxyphenylboronic acid can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that 3-Methoxy-4-phenoxyphenylboronic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The stability and degradation of this compound must be carefully monitored to ensure consistent experimental results .

Dosage Effects in Animal Models

The effects of 3-Methoxy-4-phenoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolic pathways . At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

3-Methoxy-4-phenoxyphenylboronic acid is involved in various metabolic pathways, including those related to its role in the Suzuki-Miyaura coupling reaction . This compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis of complex organic molecules, thereby influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 3-Methoxy-4-phenoxyphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of 3-Methoxy-4-phenoxyphenylboronic acid are critical for its function, as they determine the concentration and availability of the compound at its site of action .

Subcellular Localization

The subcellular localization of 3-Methoxy-4-phenoxyphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be directed to the cytoplasm or other organelles, where it can influence metabolic pathways and enzyme activity . The subcellular localization of 3-Methoxy-4-phenoxyphenylboronic acid is essential for its function, as it determines the specific biochemical processes that it can regulate .

属性

IUPAC Name |

(3-methoxy-4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMYVGCFUMMICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

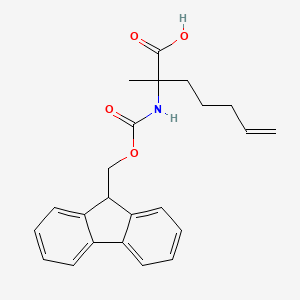

![1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-](/img/structure/B3240866.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B3240882.png)